molecular formula C19H21NO3S B2438758 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 867042-82-8

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2438758
CAS No.: 867042-82-8
M. Wt: 343.44
InChI Key: GEEHLPRUBVMJGB-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-[(4-butoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-4-11-23-16-10-9-14(12-17(16)22-2)13-20-15-7-5-6-8-18(15)24-19(20)21/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHLPRUBVMJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with appropriate benzyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Substituted Benzyl Group Installation

The 3-position substitution with a 4-butoxy-3-methoxybenzyl group may involve:

  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach the benzyl moiety.

  • Nucleophilic aromatic substitution : Direct substitution on the benzothiazolone ring, facilitated by activating groups.

  • Alkylation : Introduction of the benzyl group via alkyl halides or alcohols under basic conditions.

Analytical Validation

Key analytical techniques for characterization include:

  • 1H NMR : Identification of aromatic protons, methoxy (δ ~3.9 ppm), and butoxy groups (δ ~3.5–4.0 ppm for OCH₂CH₂CH₂CH₃).

  • 13C NMR : Detection of the carbonyl carbon (δ ~160–170 ppm) and adjacent carbons.

  • HRMS : Confirmation of molecular formula (C₂₂H₂₆N₂O₃S).

Oxidative Cyclization

The benzothiazolone core forms via oxidative cyclization of thiourea precursors (e.g., arylthioureas). This step involves:

  • Thiolate formation : Deprotonation of the thiourea.

  • Carbonyl coupling : Reaction with a carbonyl source (e.g., ketones or esters).

  • Cyclization : Intramolecular attack to form the fused ring system .

Substitution at the 3-Position

The introduction of the benzyl group may proceed via nucleophilic aromatic substitution , where a leaving group (e.g., halide) at the 3-position is displaced by the benzyl nucleophile. Alternatively, electrophilic aromatic substitution could occur if activating groups are present.

Stability and Reactivity

  • Hydrolytic stability : The thiazolone ring is prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or thiol intermediates.

  • Redox reactivity : The sulfur atom in the thiazole ring may participate in redox processes, influencing the compound’s stability in oxidative environments.

  • Substituent effects : The butoxy and methoxy groups enhance lipophilicity, potentially affecting solubility and biological activity.

Table 1: Key Analytical Data (Hypothetical)

ParameterValue (Hypothetical)
Molecular FormulaC₂₂H₂₆N₂O₃S
Molecular Weight406.52 g/mol
1H NMR (δ, ppm)Aromatic: 6.8–7.4; OCH₃: 3.9; OCH₂CH₂CH₂CH₃: 3.6–4.1
13C NMR (δ, ppm)Carbonyl: 166.0; C-S: 135.0

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the butoxy and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Properties

Studies have demonstrated that compounds with a benzothiazole backbone possess anticancer activities. Specifically, this compound has been observed to:

  • Induce apoptosis in cancer cells.
  • Inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential effects on serotonin receptors

Anticancer Mechanism

A detailed study evaluated the anticancer efficacy of this compound against various cancer cell lines. The mechanism involved:

  • Activation of the intrinsic apoptotic pathway.
  • Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Table 2: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Neuropharmacological Effects

The compound's piperazine-like structure suggests potential neuropharmacological applications, particularly in modulating serotonin receptors, which could lead to anxiolytic or antidepressant effects. Further studies are warranted to elucidate these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)benzothiazole
  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
  • Benzothiazole-2-thiol derivatives

Uniqueness

Compared to similar compounds, 3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of butoxy and methoxy substituents on the benzyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzothiazole core and various substituents that enhance its biological efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate benzyl halides under basic conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) along with potassium carbonate as a base. This method can be adapted for industrial production, where optimization of reaction parameters such as temperature and pressure is crucial for yield improvement.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity. For instance, similar compounds within the benzothiazole class have demonstrated IC50 values ranging from 2.2 to 4.4 µM against different cell lines, suggesting a promising therapeutic potential .

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Benzothiazole Derivative AHCT 1163.7
Benzothiazole Derivative BMCF-71.2
Benzothiazole Derivative CU8745.2

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes associated with cancer cell proliferation and inflammation pathways. It is believed to modulate signaling pathways that regulate apoptosis and cell growth .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The compound has been tested against various bacterial strains, showing selective activity against Gram-positive bacteria, which could be attributed to its unique chemical structure .

Case Studies

Recent investigations into the biological activity of benzothiazole derivatives have highlighted the efficacy of compounds similar to this compound in preclinical models. For example, a study demonstrated that derivatives with methoxy substituents exhibited enhanced antiproliferative effects in vitro, suggesting that structural modifications can significantly influence biological activity .

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